molecular formula C22H18ClN3O3S B11687409 (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11687409
M. Wt: 439.9 g/mol
InChI Key: PXJIUJKEPVTHJV-ZMOGYAJESA-N
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Description

(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(4-methoxybenzyl)-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one has shown promise in preliminary studies for its potential antimicrobial and antifungal properties. Researchers are exploring its efficacy against various pathogens.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. For instance, its antimicrobial activity could be due to the inhibition of key enzymes in the metabolic pathways of pathogens.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one stands out due to its unique combination of a furan ring, a thiazolidinone core, and specific substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+

InChI Key

PXJIUJKEPVTHJV-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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